
4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H33N5O5S2 and its molecular weight is 559.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Sulphonamides as Endothelin Antagonists
A study by Mortlock et al. (1997) discusses a series of novel sulphonamides, including compounds similar to 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, showing high affinity and selectivity for the endothelin ETA receptor. These compounds are significant as potent antagonists in vivo and can be administered orally with prolonged action duration (Mortlock et al., 1997).
Synthesis and Applications in Polymer Chemistry
Yokozawa et al. (2002) describe the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity using phenyl 4-(4-octyloxybenzylamino)benzoate, which is structurally related to the compound . This research contributes to the field of polymer chemistry, particularly in the synthesis of well-defined aromatic polyamides (Yokozawa et al., 2002).
Anticonvulsant and Antimicrobial Properties
Pal et al. (2017) synthesized a series of substituted amide derivatives of Sulphonamides, similar to the compound of interest. These derivatives displayed significant anticonvulsant and antimicrobial activities, highlighting their potential in pharmaceutical applications (Pal et al., 2017).
Use in Organic Synthesis and Radical Generation
Bowman et al. (1994) investigated sulfenamides synthesized from reactions involving amines and N-(benzenesulfenyl)-phthalimide or benzenesulfenyl chloride. The study, involving compounds structurally related to this compound, focused on generating aminyl radicals, which are crucial in various organic synthesis processes (Bowman et al., 1994).
Anticancer Potential
Ravichandiran et al. (2019) report the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which bear structural similarities to the compound of interest. These compounds displayed potent cytotoxic activity against various human cancer cell lines, indicating their potential use in cancer treatment (Ravichandiran et al., 2019).
Solid-Phase Synthesis in Drug Development
Meisenbach et al. (2003) discuss the solid-phase synthesis of a pyrimidine derivative directly on solid support. This method, relevant to the synthesis of compounds like this compound, is crucial for quickly accessing desired compounds in sufficient quantities for early drug development (Meisenbach et al., 2003).
Propiedades
IUPAC Name |
4-(dibutylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5S2/c1-4-6-18-31(19-7-5-2)38(35,36)24-12-8-21(9-13-24)25(32)29-22-10-14-23(15-11-22)37(33,34)30-26-27-17-16-20(3)28-26/h8-17H,4-7,18-19H2,1-3H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNKLSYJLHRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)
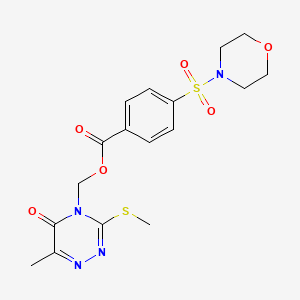
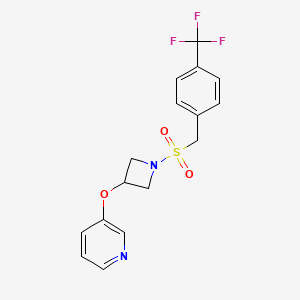
![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)
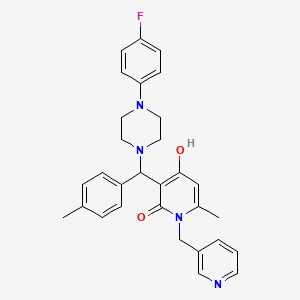


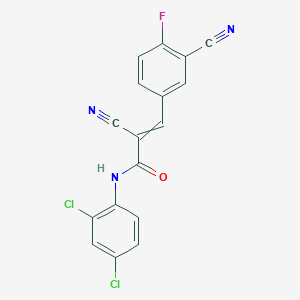
![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)

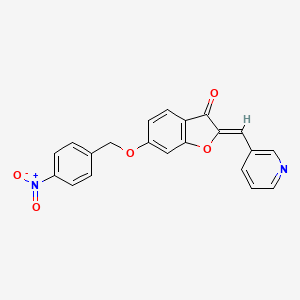
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)